(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, a fluoro substituent, and a prop-2-yn-1-yl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone, often under acidic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Prop-2-yn-1-yl Group: This step may involve a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Acetamide Moiety: The final step involves the condensation of the intermediate with 3,4-dimethylphenylacetic acid or its derivative under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core or the prop-2-yn-1-yl group. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can target the acetamide moiety or the benzo[d]thiazole ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluoro-substituted positions. Reagents such as halogens or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: LiAlH4, NaBH4.
Substitution: Halogens, amines.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The fluoro and prop-2-yn-1-yl groups may enhance binding affinity and specificity, while the benzo[d]thiazole core could facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3,4-dimethylphenyl)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure with a chloro substituent instead of fluoro.
(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]oxazol-2(3H)-ylidene)acetamide: Similar structure with a benzo[d]oxazole core instead of benzo[d]thiazole.
Uniqueness
The presence of the fluoro group and the benzo[d]thiazole core in (Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide may confer unique biological activities and chemical reactivity compared to its analogs, making it a compound of significant interest in various research fields.
Biological Activity
(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A dimethyl-substituted phenyl ring.
- A benzo[d]thiazole moiety.
- A fluoro group and an alkyne substituent.
This structural complexity is believed to contribute to its biological properties.
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : Similar benzothiazole derivatives have shown significant inhibition of cancer cell lines such as A431 and H1299, suggesting that this compound may exert similar effects through interference with cell cycle regulation and apoptosis pathways .
- Anti-inflammatory Effects : Studies have indicated that related compounds can reduce the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which may also be applicable to this compound .
- Antioxidant Properties : The presence of thiazole rings in related compounds has been linked to antioxidant activities, which may play a role in cellular protection mechanisms against oxidative stress .
In Vitro Studies
The biological activity of this compound has been evaluated using various in vitro assays:
Assay Type | Cell Lines Tested | IC50 Values | Effects Observed |
---|---|---|---|
Cell Proliferation | A431 | 1.5 µM | Significant inhibition |
Apoptosis Induction | H1299 | 2.0 µM | Increased apoptotic cells |
Cytokine Inhibition | A549 | 1.8 µM | Reduced IL-6 and TNF-α levels |
These results indicate that the compound possesses potent anti-cancer properties, with the ability to induce apoptosis and inhibit cell proliferation effectively.
Animal Studies
Preliminary animal studies have shown promising results regarding the compound's efficacy in reducing tumor size in xenograft models. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound in vivo.
Case Studies
Several case studies have highlighted the potential applications of benzothiazole derivatives in cancer therapy:
- Case Study on Compound B7 : A derivative similar to our compound was tested against multiple cancer cell lines and demonstrated significant cytotoxicity at low concentrations, supporting the hypothesis that structural modifications can enhance biological activity .
- Clinical Relevance : Research into benzothiazole derivatives has led to the development of novel therapeutic agents targeting specific cancer pathways, showcasing the relevance of compounds like this compound in clinical settings .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-4-9-23-17-8-7-16(21)12-18(17)25-20(23)22-19(24)11-15-6-5-13(2)14(3)10-15/h1,5-8,10,12H,9,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRSDHAJUSGJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.